2-アミノ-1-(4-(ヒドロキシメチル)インドリン-1-イル)プロパン-1-オン

説明

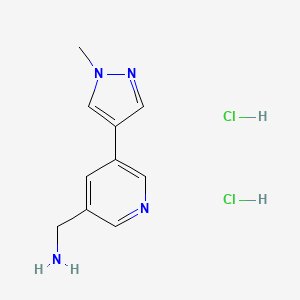

“2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one” is a compound that belongs to the class of indoline derivatives . Indoline derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

While specific synthesis details for “2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one” were not found, indoline derivatives have been synthesized for various research purposes . For instance, a series of indoline derivatives were designed and synthesized as multifunctional neuroprotective agents for battling ischemic stroke .Molecular Structure Analysis

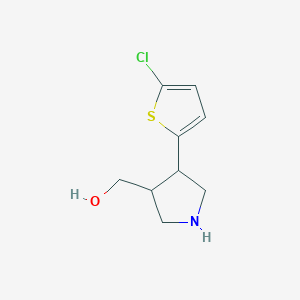

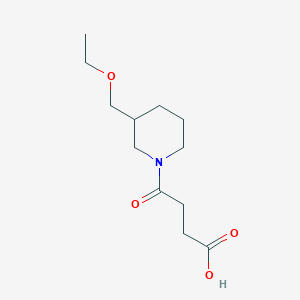

The molecular formula of “2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one” is C12H16N2O2. The molecular weight is 220.27 g/mol.科学的研究の応用

抗腫瘍活性

インドール誘導体は、in vitroでの抗腫瘍活性について、乳がん、肺腺がん、前骨髄球性白血病、赤白血病、Bリンパ芽球様細胞など、さまざまなヒトがん細胞株に対して合成され、評価されています .

抗HIV活性

新規インドリルおよびオキソクロメニルキサントン誘導体は、抗HIV-1としての分子ドッキング研究が報告されています。 さらに、インドールのベンゼン誘導体は、急性感染細胞におけるHIV-1およびHIV-2株の複製に対する抗HIV活性について合成およびスクリーニングされています .

神経保護剤

一連のインドリン誘導体は、虚血性脳卒中に対抗する多機能神経保護剤として設計、合成、および生物学的に評価されました。 これらは、H2O2誘発細胞死に対して有意な保護効果を示しました .

がん治療

がん細胞、微生物、およびさまざまなタイプの疾患の治療のための生物活性化合物としてのインドール誘導体の適用は、ますます注目を集めています。 天然および合成インドールの両方とも、さまざまな生物学的に重要な特性を示しています .

将来の方向性

作用機序

- The primary target of this compound is likely a specific protein or receptor within the body. Unfortunately, I couldn’t find specific information on its exact target. However, indole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .

- Without specific data on this particular indoline derivative, we can’t provide detailed information about its mode of action. However, indole derivatives often exhibit diverse mechanisms, such as enzyme inhibition, receptor modulation, or interference with cellular processes .

Target of Action

Mode of Action

生化学分析

Biochemical Properties

2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to its target molecules .

Cellular Effects

2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antioxidant activities . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Additionally, 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo various degradation pathways, which can affect their biological activity . Long-term exposure to 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one in in vitro or in vivo studies has been associated with sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. Studies have reported threshold effects, where the biological activity of the compound is observed only above a certain concentration . High doses of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can lead to toxicity, which may manifest as cellular damage or other adverse effects .

Metabolic Pathways

2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels . The specific enzymes and cofactors involved in the metabolism of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one play a crucial role in determining its pharmacokinetic properties .

Transport and Distribution

The transport and distribution of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can affect its biological activity and its ability to reach its target sites within the body .

Subcellular Localization

The subcellular localization of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function within the cell . For example, the presence of specific targeting signals can direct 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one to the nucleus, where it can interact with nuclear proteins and influence gene expression .

特性

IUPAC Name |

2-amino-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-8(13)12(16)14-6-5-10-9(7-15)3-2-4-11(10)14/h2-4,8,15H,5-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCZIQLSDZSMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=C(C=CC=C21)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B1478224.png)

![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B1478229.png)

![(2-Azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1478234.png)